An In-depth Technical Guide to Cyclopropyl(4-methylphenyl)methanone (CAS 7143-76-2): Synthesis, Characterization, and Applications
An In-depth Technical Guide to Cyclopropyl(4-methylphenyl)methanone (CAS 7143-76-2): Synthesis, Characterization, and Applications
Abstract
Cyclopropyl(4-methylphenyl)methanone, also known as cyclopropyl p-tolyl ketone, is a versatile chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its structure combines an aromatic p-tolyl group with a cyclopropyl ketone moiety, a feature known to impart favorable pharmacological properties. The strained three-membered ring of the cyclopropyl group offers a unique conformational rigidity and metabolic stability, making it a valuable building block in modern drug design.[1][2][3] This guide provides a comprehensive technical overview of its synthesis via Friedel-Crafts acylation, detailed methods for its characterization, and a discussion of its applications as a precursor in the development of complex molecular architectures.
Physicochemical Properties
The fundamental properties of cyclopropyl(4-methylphenyl)methanone are summarized below. While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, data from close structural analogues such as cyclopropyl phenylmethanone are provided for estimation.[4]
| Property | Value | Source |
| CAS Number | 7143-76-2 | [5][6] |
| Molecular Formula | C₁₁H₁₂O | [5] |
| Molecular Weight | 160.21 g/mol | [5] |
| IUPAC Name | cyclopropyl(4-methylphenyl)methanone | [7] |
| Synonyms | Cyclopropyl p-tolyl ketone | [6][8] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point (Analogue) | 121-123 °C @ 15 mmHg (for cyclopropyl phenylmethanone) | [4] |
| Density (Analogue) | 1.05 g/mL (for cyclopropyl phenylmethanone) | [4] |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing cyclopropyl(4-methylphenyl)methanone is the Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride. This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The causality of the synthesis is rooted in the generation of a highly reactive acylium ion.
-
Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclopropanecarbonyl chloride, polarizing the C-Cl bond.
-
Acylium Ion Formation: The complex cleaves to form a resonance-stabilized acylium ion (C₃H₅CO⁺) and a tetrachloroaluminate anion (AlCl₄⁻). The acylium ion is the potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the acylium ion. Toluene is an activated aromatic ring due to the electron-donating methyl group, which directs the substitution primarily to the para position (and to a lesser extent, ortho) due to steric hindrance and electronic effects.
-
Rearomatization: The resulting carbocation intermediate (a sigma complex or arenium ion) is deprotonated, typically by the AlCl₄⁻ anion, to restore aromaticity and yield the final ketone product. The AlCl₃ catalyst is regenerated in the process.
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material (toluene), which effectively prevents polysubstitution reactions.
Experimental Protocol: A Self-Validating System
This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methodologies.[7][9] All operations involving anhydrous AlCl₃ and cyclopropanecarbonyl chloride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, as these reagents are highly sensitive to moisture.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Cyclopropanecarbonyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents). Add anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction between the catalyst and the acyl chloride.
-
Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Toluene Addition: Following the same dropwise procedure, add anhydrous toluene (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure cyclopropyl(4-methylphenyl)methanone.
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts synthesis of cyclopropyl(4-methylphenyl)methanone.
Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the synthesized product. The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[10][11]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~7.2-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring. Methyl Protons: A singlet at ~2.4 ppm (Ar-CH₃). Cyclopropyl Protons: A multiplet for the methine proton (CH-C=O) deshielded to ~2.6-2.8 ppm, and two multiplets for the methylene protons (CH₂) in the upfield region of ~0.8-1.2 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal at ~198-200 ppm. Aromatic Carbons: Signals between ~128-145 ppm, including the quaternary carbon attached to the methyl group and the quaternary carbon attached to the carbonyl. Methyl Carbon: A signal at ~21-22 ppm. Cyclopropyl Carbons: A methine carbon signal at ~17-20 ppm and a methylene carbon signal at ~10-12 ppm. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (from methyl and cyclopropyl groups). Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 160. Key Fragments: A prominent peak at m/z = 119 corresponding to the p-tolylcarbonyl cation ([CH₃C₆H₄CO]⁺) after loss of the cyclopropyl radical (•C₃H₅). Another fragment at m/z = 91 for the tropylium ion ([C₇H₇]⁺). |
Chemical Reactivity and Applications in Drug Development
The true value of cyclopropyl(4-methylphenyl)methanone lies in its utility as a synthetic intermediate. Its chemical reactivity is dominated by the ketone functional group, which serves as a handle for a multitude of transformations.
The Role of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group is not merely a passive structural element; it is a strategic pharmacophore. Its incorporation into drug candidates can confer several advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Enhanced Potency: The rigid nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target.[2][3]
-
Modulation of Physicochemical Properties: It serves as a bioisosteric replacement for other groups (like gem-dimethyl or vinyl), allowing for the fine-tuning of properties such as lipophilicity and aqueous solubility to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
Synthetic Utility: A Precursor to Heterocycles
A primary application of aryl ketones like cyclopropyl(4-methylphenyl)methanone is in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. For instance, it can serve as a key building block for pyrazoline derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1] The reaction typically involves a condensation reaction between the ketone and a hydrazine derivative.
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